molecular formula C45H34MoN4O2 B14457069 Methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin CAS No. 74751-79-4

Methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin

Katalognummer: B14457069
CAS-Nummer: 74751-79-4
Molekulargewicht: 758.7 g/mol
InChI-Schlüssel: UNUQEEOFKDKAAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin is a complex compound that belongs to the family of metalloporphyrins. Metalloporphyrins are known for their unique chemical properties and their ability to mimic the functions of natural enzymes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin typically involves the reaction of 5,10,15,20-tetraphenyl-21,22-dihydroporphyrin with a molybdenum precursor in the presence of methanol. One common method involves reacting 5,10,15,20-tetraphenyl-21,22-dihydroporphyrin with molybdenum trioxide (MoO3) in phenol at elevated temperatures . The reaction mixture is then purified to obtain the desired compound.

Industrial Production Methods

the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using more efficient purification techniques, and ensuring the safety and environmental compliance of the process .

Analyse Chemischer Reaktionen

Types of Reactions

Methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxo-molybdenum species, while reduction reactions could produce reduced molybdenum complexes .

Wirkmechanismus

The mechanism by which methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin exerts its effects involves its molybdenum center, which can undergo various oxidation states. This allows the compound to participate in redox reactions, facilitating the transfer of electrons. The porphyrin ring structure also plays a role in stabilizing the compound and enhancing its reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin is unique due to its molybdenum center, which provides distinct redox properties and catalytic capabilities. This makes it particularly valuable in applications requiring efficient electron transfer and catalytic activity .

Eigenschaften

CAS-Nummer

74751-79-4

Molekularformel

C45H34MoN4O2

Molekulargewicht

758.7 g/mol

IUPAC-Name

methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin

InChI

InChI=1S/C44H30N4.CH4O.Mo.O/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2;;/h1-28,45-46H;2H,1H3;;

InChI-Schlüssel

UNUQEEOFKDKAAL-UHFFFAOYSA-N

Kanonische SMILES

CO.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)N3.O=[Mo]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.